2,2,4-Trimethyl-1H-quinoline-7-carbonitrile
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Overview
Description
2,2,4-Trimethyl-1H-quinoline-7-carbonitrile is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1H-quinoline-7-carbonitrile typically involves the reaction of hydroquinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia under ambient conditions . Another method involves the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, diethylmalonate, or Meldrum’s acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and environmentally friendly synthetic routes, such as microwave-assisted synthesis and solvent-free conditions, is encouraged to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1H-quinoline-7-carbonitrile undergoes various chemical reactions, including:
Condensation Reactions: It reacts with methylene-active compounds to form substituted coumarins.
Cyclization Reactions: The compound can undergo cyclization to form triazolo/pyrazolo [1,5-a]pyrimidin-6-yl carboxylic acids.
Common Reagents and Conditions
Hydroxylamine Hydrochloride and Iodine: Used in the synthesis of hydroquinoline derivatives.
Methylene-Active Compounds: Such as ethyl cyanoacetate and diethylmalonate, used in condensation reactions.
Major Products Formed
Substituted Coumarins: Formed from the condensation reaction with methylene-active compounds.
Triazolo/Pyrazolo [1,5-a]pyrimidin-6-yl Carboxylic Acids: Formed from cyclization reactions.
Scientific Research Applications
2,2,4-Trimethyl-1H-quinoline-7-carbonitrile has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as an inhibitor of gluconate 2-dehydrogenase and as a progesterone antagonist.
Industrial Chemistry:
Biological Research: Studied for its antiallergic, antiasthmatic, and antiarthritic properties.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1H-quinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways:
Inhibition of Gluconate 2-Dehydrogenase: The compound acts as an inhibitor, potentially affecting glucose metabolism.
Progesterone Antagonist: It exhibits antagonistic effects on progesterone receptors, which may influence hormonal pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-oxazol-5(4H)-ones: These compounds share similar synthetic routes and biological activities.
7-Methylazolopyrimidines: These compounds also undergo similar condensation and cyclization reactions.
Uniqueness
2,2,4-Trimethyl-1H-quinoline-7-carbonitrile is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to act as both an inhibitor of gluconate 2-dehydrogenase and a progesterone antagonist sets it apart from other quinoline derivatives .
Properties
IUPAC Name |
2,2,4-trimethyl-1H-quinoline-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-7-13(2,3)15-12-6-10(8-14)4-5-11(9)12/h4-7,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZXGYBSRPQNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC(=C2)C#N)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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